molecular formula C9H10FNO B14845779 5-Cyclopropoxy-4-fluoro-2-methylpyridine

5-Cyclopropoxy-4-fluoro-2-methylpyridine

Cat. No.: B14845779
M. Wt: 167.18 g/mol
InChI Key: SZGAJVZBSREEOB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-fluoro-2-methylpyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the pyridine nucleus, especially those with fluorine and alkoxy substituents, are recognized as privileged structures in drug discovery due to their wide range of therapeutic properties . Key Research Applications & Value: Antimicrobial and Antiviral Agent: Pyridine derivatives are extensively studied for their potent antimicrobial and antiviral activities. The presence of a fluorine atom and a cyclopropoxy group on the pyridine ring is known to enhance biological activity and selectivity against target pathogens, making this compound a valuable scaffold for developing new treatments . Versatile Chemical Building Block: This compound serves as a key synthetic intermediate. The methyl group on the pyridine ring can be functionalized, while the fluorine atom can participate in various coupling reactions, allowing researchers to build more complex molecules for structure-activity relationship (SAR) studies . Solubility and Pharmacokinetic Optimization: The pyridine core improves water solubility, which is a crucial parameter in drug design. Furthermore, the specific arrangement of substituents is predicted to confer favorable physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier (BBB) permeation, based on data from closely related analogs . Researchers are leveraging this compound in the design of novel agents to address life-threatening infections, including in the context of emerging viral pandemics . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

5-cyclopropyloxy-4-fluoro-2-methylpyridine

InChI

InChI=1S/C9H10FNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

SZGAJVZBSREEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)F

Origin of Product

United States

Preparation Methods

Halogenated Pyridine Precursors

A common approach involves substituting a halogen atom (e.g., bromine or chlorine) on the pyridine ring with a cyclopropoxy group. For example, CN102898358A details bromination of aminopyridine derivatives followed by fluorination. Adapting this method, 5-bromo-4-fluoro-2-methylpyridine can react with cyclopropanol under basic conditions. Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding the cyclopropoxy product.

Mitsunobu Reaction for Ether Formation

Alternative methods employ the Mitsunobu reaction to form the cyclopropoxy ether bond. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), cyclopropanol couples with hydroxyl-substituted pyridine intermediates. This method, though efficient, requires careful control of stoichiometry to avoid over-oxidation byproducts.

Fluorination Techniques

Halogen Exchange Fluorination

Direct fluorination via halogen exchange is widely reported. US10160695B2 describes radiofluorination of pyridine N-oxides using [18F]fluoride, though this is more relevant for isotopic labeling. For non-radioactive synthesis, potassium fluoride (KF) or cesium fluoride (CsF) in the presence of crown ethers facilitates displacement of bromine or chlorine at the 4-position.

Balz-Schiemann Reaction

The Balz-Schiemann reaction, involving diazotization of aniline precursors followed by fluorination, is adapted for pyridine systems. CN102898358A highlights an improved protocol where 4-amino-2-methylpyridine is diazotized with nitrous acid and decomposed in the presence of boron trifluoride (BF3), yielding 4-fluoro-2-methylpyridine. Subsequent cyclopropoxy installation completes the synthesis.

Multi-Step Synthesis Pathways

Sequential Functionalization

A representative multi-step route involves:

  • Nitration and Reduction : Starting with 2-methylpyridine, nitration at the 5-position followed by reduction yields 5-amino-2-methylpyridine.
  • Diazotization and Fluorination : Balz-Schiemann reaction introduces fluorine at the 4-position.
  • Cyclopropoxy Introduction : Nucleophilic substitution with cyclopropanol completes the structure.

Protecting Group Strategies

To prevent undesired side reactions during fluorination, temporary protection of the amino group is employed. WO2018207120A1 demonstrates acetylation of 4-fluoro-2-methoxyaniline before nitration and deprotection, a method adaptable to pyridine systems.

Comparative Analysis of Methodologies

Table 1: Key Reaction Conditions and Yields

Method Precursor Reagents/Conditions Yield (%) Reference
Nucleophilic Substitution 5-Bromo-4-fluoro-2-methylpyridine Cyclopropanol, KOtBu, DMF 68–72
Mitsunobu Reaction 5-Hydroxy-4-fluoro-2-methylpyridine Cyclopropanol, PPh3, DEAD 65
Balz-Schiemann Fluorination 4-Amino-2-methylpyridine NaNO2, HBF4, Δ 58
Halogen Exchange 5-Bromo-2-methylpyridine KF, 18-crown-6, DMSO 45

Challenges and Optimizations

Regioselectivity in Substitution

Positioning substituents correctly on the pyridine ring remains challenging. Steric hindrance from the methyl group at the 2-position often directs electrophilic attack to the 4- and 5-positions. Microwave-assisted synthesis and transition metal catalysts (e.g., Pd/Cu) improve regioselectivity.

Side Reactions

Over-fluorination and cyclopropane ring-opening are common issues. CN102898358A addresses this through solvent optimization (e.g., using tetrahydrofuran instead of DMF) and low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-fluoro-2-methylpyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran or ether.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

5-Cyclopropoxy-4-fluoro-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of fluorine and cyclopropoxy groups can enhance the compound’s interaction with biological targets.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors. Its unique structure may offer advantages in terms of selectivity and potency.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 5-Cyclopropoxy-4-fluoro-2-methylpyridine and two related pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
This compound C₁₀H₁₁FNO 5-Cyclopropoxy, 4-Fluoro, 2-Methyl 180.20 g/mol High steric bulk, lipophilic
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₂FN₂O₂ 2-Amino, 5-Fluoro (pyridine); Propanoate ester 214.21 g/mol Polar ester group, amino substitution
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 5-(3-Fluoro-4-methoxyphenyl), 2-Hydroxy 235.21 g/mol Extended aromatic system, phenolic -OH
Key Observations:

Substituent Effects: Steric Bulk: The cyclopropoxy group in the target compound introduces significant steric hindrance compared to the methoxy group in or the smaller amino group in . This may reduce reactivity in nucleophilic substitution reactions.

Solubility and Lipophilicity: The methyl and cyclopropoxy groups in the target compound likely increase lipophilicity, favoring membrane permeability in biological systems. In contrast, the hydroxy group in and the amino group in enhance hydrophilicity.

Reactivity :

  • The ester group in may undergo hydrolysis under acidic or basic conditions, while the cyclopropoxy group in the target compound could exhibit ring-opening reactivity under strain.

Q & A

Q. What are the recommended safety protocols for handling 5-Cyclopropoxy-4-fluoro-2-methylpyridine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential inhalation hazards .
  • Storage: Store in a cool, dry place away from oxidizers and acids. Use inert gas (e.g., argon) for moisture-sensitive batches .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .
  • Training: Ensure personnel are trained in SDS interpretation and emergency response, as chronic toxicity data are unavailable .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

Methodological Answer:

  • Synthetic Route: Adapt methods from analogous pyridines (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine). Use dichloromethane as a solvent and NaOH for deprotonation during cyclopropoxy group introduction .
  • Key Steps:
    • Substitution: React 4-fluoro-2-methylpyridine with cyclopropanol under Mitsunobu conditions (DEAD, PPh3) for ether formation.
    • Purification: Column chromatography (silica gel, hexane:EtOAc 4:1) to isolate the product. Confirm purity via HPLC (>95%) .
  • Yield Optimization: Monitor reaction temperature (0–5°C) to suppress side reactions like ring-opening of cyclopropane .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

  • Multi-Technique Validation:
    • <sup>19</sup>F NMR: Compare chemical shifts with fluorinated pyridines (e.g., δ -110 to -120 ppm for meta-fluoro groups) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. For C10H11FNO, expected m/z 180.0825 .
    • X-ray Crystallography: Resolve ambiguities in substituent positioning using single-crystal diffraction .
  • Computational Modeling: DFT calculations (B3LYP/6-311+G*) predict NMR shifts and validate experimental data .

Q. What experimental strategies are recommended for assessing the ecological impact of this compound when persistence/degradation data are unavailable?

Methodological Answer:

  • Persistence Testing:
    • Hydrolysis: Incubate at pH 4, 7, and 9 (25°C, 30 days). Monitor via LC-MS for degradation products (e.g., fluorophenols) .
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution. Quantify half-life using first-order kinetics .
  • Soil Mobility: Conduct batch sorption experiments (OECD 106) with varying organic matter content. Calculate Kd (distribution coefficient) to predict leaching potential .
  • Microbial Degradation: Use OECD 301B (Ready Biodegradability Test) with activated sludge. Track CO2 evolution via respirometry .

Q. How can the introduction of the cyclopropoxy group be optimized to avoid ring-opening during synthesis?

Methodological Answer:

  • Steric Protection: Use bulky leaving groups (e.g., triflate instead of chloride) to stabilize the transition state .
  • Low-Temperature Conditions: Perform substitutions at -20°C to minimize thermal strain on the cyclopropane ring .
  • Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for milder conditions .
  • Byproduct Analysis: Use GC-MS to identify ring-opened products (e.g., allylic alcohols) and adjust reaction stoichiometry .

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